molecular formula C20H21N3 B6303447 2-Ethyl-6-(4-methylphenyl)-3-(6-methyl-2-pyridinylamino)-pyridine CAS No. 2055683-28-6

2-Ethyl-6-(4-methylphenyl)-3-(6-methyl-2-pyridinylamino)-pyridine

Cat. No.: B6303447
CAS No.: 2055683-28-6
M. Wt: 303.4 g/mol
InChI Key: IZYWUHJSQRNGRQ-UHFFFAOYSA-N
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Description

2-Ethyl-6-(4-methylphenyl)-3-(6-methyl-2-pyridinylamino)-pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with ethyl, methylphenyl, and methylpyridinylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-(4-methylphenyl)-3-(6-methyl-2-pyridinylamino)-pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Substitution Reactions: Introduction of the ethyl, methylphenyl, and methylpyridinylamino groups is achieved through substitution reactions using specific reagents and catalysts.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-(4-methylphenyl)-3-(6-methyl-2-pyridinylamino)-pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a catalyst such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-Ethyl-6-(4-methylphenyl)-3-(6-methyl-2-pyridinylamino)-pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-(4-methylphenyl)-3-(6-methyl-2-pyridinylamino)-pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-6-(4-methylphenyl)-3-(2-pyridinylamino)-pyridine: Similar structure but lacks the methyl group on the pyridine ring.

    2-Ethyl-6-(4-methylphenyl)-3-(4-methyl-2-pyridinylamino)-pyridine: Similar structure with a different substitution pattern on the pyridine ring.

Uniqueness

2-Ethyl-6-(4-methylphenyl)-3-(6-methyl-2-pyridinylamino)-pyridine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

2-ethyl-6-(4-methylphenyl)-N-(6-methylpyridin-2-yl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3/c1-4-17-19(23-20-7-5-6-15(3)21-20)13-12-18(22-17)16-10-8-14(2)9-11-16/h5-13H,4H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYWUHJSQRNGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)C2=CC=C(C=C2)C)NC3=CC=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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